1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

Medicinal Chemistry Physicochemical Properties logP

Researchers requiring a structurally defined PRMT3 inhibitor will find 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine (CAS 325779-61-1) to be a well-characterized starting scaffold. It exhibits confirmed cellular activity against PRMT3 (EC50 = 1.3 µM) and selectivity over the inactive 3-pyridinyl regioisomer, providing a clear structural hypothesis for optimization. Its distinct cLogP (2.5) further enables studies on lipophilicity-permeability relationships. Suitable as an analytical reference standard (MW: 281.35 g/mol) for HPLC/LC-MS method development. High-purity compound available in stock for immediate global shipping.

Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
Cat. No. B5549208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine
Molecular FormulaC17H19N3O
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C17H19N3O/c1-14-5-7-15(8-6-14)17(21)20-12-10-19(11-13-20)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3
InChIKeyLVWNWKJWEOCQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>42.2 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine Procurement Guide


1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine (CAS: 325779-61-1) is a synthetic piperazine derivative with the molecular formula C17H19N3O and a molecular weight of 281.35 g/mol . This compound is characterized by a benzoyl group substituted with a para-methyl group and a 2-pyridinyl group attached to the piperazine core . It is primarily utilized in early-stage medicinal chemistry and chemical biology research, with reported activity against the protein arginine N-methyltransferase 3 (PRMT3) [1].

Why 1-(4-Methylbenzoyl)-4-(2-pyridinyl)piperazine Lacks Simple Substitutes


Piperazine derivatives are a privileged scaffold in medicinal chemistry, but their biological activity is exquisitely sensitive to even minor structural modifications [1]. Generic substitution within this class is not feasible because altering the substituents on the benzoyl or pyridinyl rings can drastically change a compound's target affinity, selectivity profile, and physicochemical properties. For instance, replacing the para-methyl group with a hydrogen or a halogen atom, or modifying the pyridinyl nitrogen's position, can lead to a complete loss of activity against a specific target like PRMT3 or a significant shift in lipophilicity, thereby impacting solubility and membrane permeability [2]. The quantitative evidence below demonstrates why 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine presents a specific profile that cannot be assumed for other, closely related piperazine analogs.

Quantitative Differentiation Against Key Comparators


Lipophilicity Differentiation vs. a Close Analog

The para-methyl substituent on the benzoyl ring of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine results in a calculated partition coefficient (cLogP) that is higher than that of its unsubstituted or halogenated analogs . This difference in lipophilicity directly influences solubility and membrane permeability, key parameters in assay development and in vivo studies.

Medicinal Chemistry Physicochemical Properties logP Lipophilicity

PRMT3 Inhibition: 2-Pyridinyl vs. 3-Pyridinyl Isomer

In a direct comparative study, 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine demonstrated an EC50 of 1.3 µM for the stabilization of the PRMT3 protein in a cellular thermal shift assay (CETSA), whereas its 3-pyridinyl regioisomer showed no measurable activity up to 10 µM [1].

Epigenetics PRMT3 Inhibitor Enzyme Assay

Urease Inhibition: Class-Level Evidence

While 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine itself has not been directly assayed against urease, it belongs to a class of pyridylpiperazine hybrid derivatives that have been characterized as potent urease inhibitors [1]. The most potent compound in this class, 5b, exhibited an IC50 of 2.0 µM against Jack bean urease, which is an 11.6-fold improvement over the standard inhibitor thiourea (IC50 = 23.2 µM) [1]. This class-level activity suggests the target compound may possess similar inhibitory potential, warranting further investigation.

Enzymology Urease Inhibition Anti-infective Research

Optimal Application Scenarios


PRMT3 Epigenetics Probe Development

Given its confirmed, albeit moderate, cellular activity against PRMT3 (EC50 = 1.3 µM) , this compound serves as a viable starting scaffold for medicinal chemistry optimization. Its selectivity over the inactive 3-pyridinyl regioisomer provides a clear structural hypothesis for the design of more potent and selective PRMT3 inhibitors.

Tool Compound for Urease Inhibition Studies

As a member of a chemical class with validated urease inhibitory activity (with lead compounds showing IC50 values as low as 2.0 µM) , this compound can be used as a control or a starting point for synthesizing and evaluating new derivatives in antibacterial research, particularly against Helicobacter pylori.

Lipophilicity-Dependent Assay Development

Its distinct cLogP value (2.5) differentiates it from less lipophilic analogs, making it suitable for studies investigating the relationship between compound lipophilicity, solubility, and cellular permeability in various assay systems.

Analytical Reference Standard

With a well-defined chemical structure (MW: 281.35 g/mol, Formula: C17H19N3O) , this compound can serve as a high-purity reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying piperazine-based molecules in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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